molecular formula C9H9FN2O4 B14311508 Carbamic acid, (2-fluoroethyl)-, 4-nitrophenyl ester CAS No. 110101-82-1

Carbamic acid, (2-fluoroethyl)-, 4-nitrophenyl ester

Cat. No.: B14311508
CAS No.: 110101-82-1
M. Wt: 228.18 g/mol
InChI Key: KGGKJNLGKVDVCC-UHFFFAOYSA-N
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Description

Carbamic acid, (2-fluoroethyl)-, 4-nitrophenyl ester is an organic compound with the molecular formula C9H9FN2O4 It is a derivative of carbamic acid, featuring a 2-fluoroethyl group and a 4-nitrophenyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (2-fluoroethyl)-, 4-nitrophenyl ester typically involves the reaction of 2-fluoroethylamine with 4-nitrophenyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to ensure controlled reaction kinetics.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (2-fluoroethyl)-, 4-nitrophenyl ester undergoes various chemical reactions, including:

    Nucleophilic substitution: The ester group can be targeted by nucleophiles, leading to the formation of substituted products.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield carbamic acid and 4-nitrophenol.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines and thiols, with reaction conditions typically involving mild temperatures and solvents like ethanol or methanol.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst, under atmospheric pressure and room temperature.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.

Major Products Formed

    Nucleophilic substitution: Substituted carbamates.

    Reduction: 2-fluoroethylamine and 4-aminophenol.

    Hydrolysis: Carbamic acid and 4-nitrophenol.

Scientific Research Applications

Carbamic acid, (2-fluoroethyl)-, 4-nitrophenyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive ester group.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, (2-fluoroethyl)-, 4-nitrophenyl ester involves its reactivity towards nucleophiles. The ester group can be targeted by nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity is exploited in the design of enzyme inhibitors, where the compound can form a covalent bond with the active site of the enzyme, thereby inhibiting its activity.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, (2-chloroethyl)-, 4-nitrophenyl ester
  • Carbamic acid, (2-bromoethyl)-, 4-nitrophenyl ester
  • Carbamic acid, (2-iodoethyl)-, 4-nitrophenyl ester

Uniqueness

Carbamic acid, (2-fluoroethyl)-, 4-nitrophenyl ester is unique due to the presence of the fluoroethyl group, which imparts distinct chemical properties such as increased stability and reactivity compared to its chloro, bromo, and iodo counterparts. The fluoro group also influences the compound’s biological activity, making it a valuable molecule for research and development in various fields.

Properties

110101-82-1

Molecular Formula

C9H9FN2O4

Molecular Weight

228.18 g/mol

IUPAC Name

(4-nitrophenyl) N-(2-fluoroethyl)carbamate

InChI

InChI=1S/C9H9FN2O4/c10-5-6-11-9(13)16-8-3-1-7(2-4-8)12(14)15/h1-4H,5-6H2,(H,11,13)

InChI Key

KGGKJNLGKVDVCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)NCCF

Origin of Product

United States

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